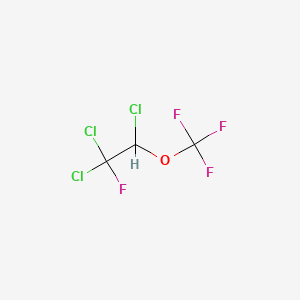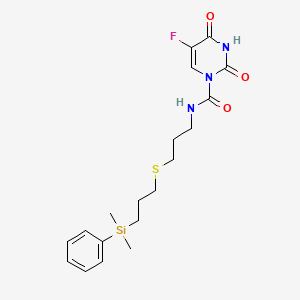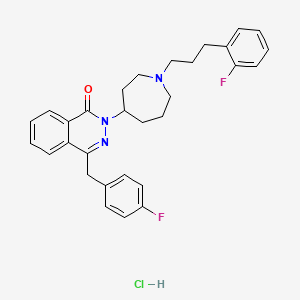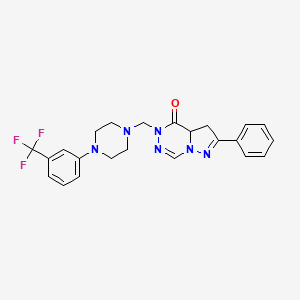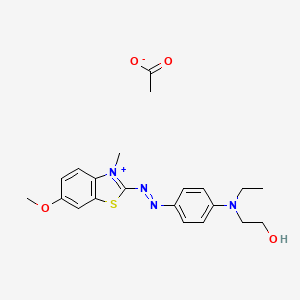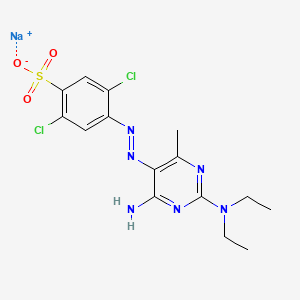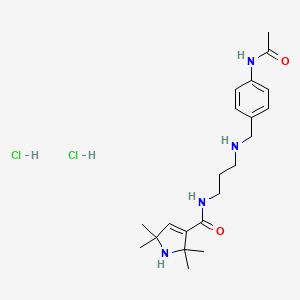
(2S,3S,4R)-2-(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Anhydro-D-xylitol: is a sugar alcohol derived from xylitol. It is a five-carbon compound with the molecular formula C5H10O4 . This compound is known for its unique structure, which includes an anhydro bridge between the second and fifth carbon atoms. This structural feature imparts distinct chemical properties to 2,5-Anhydro-D-xylitol, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Anhydro-D-xylitol can be synthesized through the intramolecular dehydration of xylitol. This process typically involves heating xylitol in the presence of a catalyst. One common method involves using high-temperature water without adding any hazardous acid catalysts . The dehydration reaction is carried out at temperatures ranging from 523 to 573 K, resulting in the formation of 2,5-Anhydro-D-xylitol.
Industrial Production Methods: Industrial production of 2,5-Anhydro-D-xylitol follows similar synthetic routes but on a larger scale. The process involves the controlled dehydration of xylitol under high-temperature conditions. The use of eco-friendly and efficient catalysts is preferred to minimize environmental impact and ensure high yield.
化学反应分析
Types of Reactions: 2,5-Anhydro-D-xylitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 2,5-Anhydro-D-xylitol, leading to the formation of corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce 2,5-Anhydro-D-xylitol to its corresponding alcohols.
Substitution: Substitution reactions can occur in the presence of suitable nucleophiles, leading to the formation of various substituted derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
科学研究应用
2,5-Anhydro-D-xylitol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a cryoprotectant in biological systems, helping to preserve cells and tissues at low temperatures.
Medicine: Research has investigated its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
作用机制
The mechanism of action of 2,5-Anhydro-D-xylitol involves its interaction with specific molecular targets and pathways. In biological systems, it can be phosphorylated by glycolytic enzymes, leading to the formation of 2,5-Anhydro-D-xylitol-1,6-bisphosphate. This compound acts as an inhibitor of fructose-1,6-bisphosphate aldolase, a key enzyme in glycolysis . By inhibiting this enzyme, 2,5-Anhydro-D-xylitol disrupts the glycolytic pathway, affecting cellular energy production.
相似化合物的比较
Xylitol: A five-carbon sugar alcohol similar to 2,5-Anhydro-D-xylitol but without the anhydro bridge.
Sorbitol: A six-carbon sugar alcohol with similar chemical properties but a different structure.
Mannitol: Another six-carbon sugar alcohol with applications in medicine and industry.
Uniqueness: 2,5-Anhydro-D-xylitol is unique due to its anhydro bridge, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other sugar alcohols and makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
3169-91-3 |
|---|---|
分子式 |
C5H10O4 |
分子量 |
134.13 g/mol |
IUPAC 名称 |
(2S,3S,4R)-2-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C5H10O4/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5+/m1/s1 |
InChI 键 |
KZVAAIRBJJYZOW-WISUUJSJSA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@@H](O1)CO)O)O |
规范 SMILES |
C1C(C(C(O1)CO)O)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



